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Compound of Interest

Compound Name: N-Furfurylformamide

CAS No.: 72693-10-8

Cat. No.: B036482 Get Quote

A Technical Guide for Synthetic & Medicinal Chemists
Compound: N-Furfurylformamide CAS: 615-87-2 Formula: C₆H₇NO₂ MW: 125.13 g/mol

Executive Summary & Structural Context
N-Furfurylformamide serves as a critical intermediate in the synthesis of furan-based

pharmaceuticals (e.g., furosemide analogues) and agrochemicals. Its spectroscopic signature

is defined by two dominant features:

Amide Rotamerism: The partial double-bond character of the C–N bond restricts rotation,

resulting in distinct cis (E) and trans (Z) rotamers observable in NMR at room temperature.

Furan Stability: In Mass Spectrometry (MS), the formation of the resonance-stabilized furfuryl

cation (m/z 81) dominates the fragmentation pathway.

Synthesis & Sample Preparation
Context for Spectral Interpretation: The compound is typically synthesized via the N-formylation

of furfurylamine using ethyl formate or formic acid. Consequently, common impurities include

unreacted furfurylamine and difurfuryl byproducts.

Spectroscopy Sample Prep Protocol:
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NMR: Dissolve ~10 mg in 0.6 mL CDCl₃ (Chloroform-d). Note: DMSO-d₆ is an alternative,

but CDCl₃ provides better resolution of rotameric populations due to slower exchange rates.

MS: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

IR: Prepare a thin film (neat) on a NaCl/KBr plate or use ATR (Attenuated Total Reflectance)

for liquid samples.

Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI, 70 eV) or ESI (+).

Fragmentation Logic
The mass spectrum is characterized by a stable molecular ion (

) and a dominant base peak corresponding to the cleavage of the amide bond.

Molecular Ion (

): m/z 125 (Distinct, usually 20-40% intensity).

Base Peak (

): m/z 81. This peak arises from

-cleavage at the N-CH₂ bond, generating the highly stable furfuryl cation (

).

Secondary Fragments: m/z 53 (Loss of CO from the furan ring) and m/z 29 (CHO radical).

MS Fragmentation Pathway (Graphviz)
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Caption: Proposed EI-MS fragmentation pathway highlighting the formation of the resonance-

stabilized furfuryl cation (m/z 81).

Infrared (IR) Spectroscopy
Methodology: FT-IR (Neat film/ATR).

The IR spectrum distinguishes the secondary amide and the furan ring. The absence of a

broad O-H stretch (3400 cm⁻¹) confirms the purity from water or furfuryl alcohol.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Assignment / Notes

N-H Stretch 3280 - 3300 Medium

Characteristic of

secondary amides

(trans-isomer H-

bonding).

C-H Stretch 3120, 2920 Weak

Furan aromatic C-H

(3120) and Methylene

C-H (2920).

Amide I (C=O) 1660 - 1690 Strong

Carbonyl stretch.

Lower than aldehydes

due to resonance.

Amide II 1530 - 1550 Strong
N-H bending coupled

with C-N stretching.

Furan Ring 1505, 1420 Medium
C=C ring skeletal

vibrations.

C-O-C Stretch 1150, 1015 Medium
Characteristic furan

ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: 400 MHz ¹H NMR in CDCl₃ at 298 K.

Rotameric Equilibrium
N-Furfurylformamide exists as a mixture of two rotamers (Major/Minor ratio ~ 75:25 to 80:20).

Major Rotamer (trans/Z): The bulky furfuryl group is trans to the carbonyl oxygen (anti-

periplanar to the C=O bond) to minimize steric clash.

Minor Rotamer (cis/E): The furfuryl group is cis to the carbonyl oxygen.

Note: In the table below, chemical shifts are reported for CDCl₃. Values in DMSO-d₆ will show

downfield shifts for the NH proton.
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¹H NMR Data Table (CDCl₃)

Proton
Shift (δ
ppm) -
Major

Shift (δ
ppm) -
Minor

Multiplicity Integral
Coupling
(J)

CHO

(Formyl)
8.20 8.05

Singlet (or

broad d)
1H

J ≈ 1.5 Hz (if

resolved)

NH (Amide) 6.20 (broad) 6.50 (broad) Broad Singlet 1H
Exchangeabl

e

Furan H-5 7.38 7.38 dd 1H
J ≈ 1.8, 0.8

Hz

Furan H-3 6.25 6.25 d 1H J ≈ 3.2 Hz

Furan H-4 6.34 6.34 dd 1H
J ≈ 3.2, 1.8

Hz

CH₂

(Methylene)
4.48 4.38 Doublet 2H

J ≈ 5.8 Hz

(couples to

NH)

¹³C NMR Data Table (CDCl₃)
Carbon Shift (δ ppm) Assignment

C=O 161.2 (Major) / 164.5 (Minor) Formyl Carbon

C-2 (Furan) 149.5 Ipso carbon (attached to CH₂)

C-5 (Furan) 142.6 Alpha carbon in ring

C-3 (Furan) 110.5 Beta carbon

C-4 (Furan) 107.8 Beta carbon

CH₂ 37.2 (Major) / 40.5 (Minor) Methylene bridge

Rotamer Logic Diagram (Graphviz)
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Result: Dual signals observed
for CHO and CH2 protons
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Caption: Schematic of the rotameric equilibrium caused by amide resonance, leading to signal

duplication in ¹H and ¹³C NMR spectra.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of N-
Furfurylformamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b036482#spectroscopic-data-of-n-furfurylformamide-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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